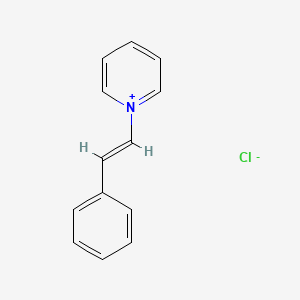

Styrylpyridinium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

26489-22-5 |

|---|---|

Molecular Formula |

C13H12ClN |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

1-[(E)-2-phenylethenyl]pyridin-1-ium;chloride |

InChI |

InChI=1S/C13H12N.ClH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-12H;1H/q+1;/p-1/b12-9+; |

InChI Key |

QZPYLIXINJUOSY-NBYYMMLRSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Styrylpyridinium Chloride

Established Synthetic Pathways for Styrylpyridinium Chloride

The synthesis of this compound can be approached through various methods, ranging from simple acid-base reactions to more complex multi-step condensation and olefination reactions. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Synthesis from (E)-4-Styrylpyridine and Hydrochloric Acid

One of the most direct methods for the preparation of 4-styrylpyridinium chloride is through the protonation of (E)-4-styrylpyridine with hydrochloric acid. This acid-base reaction is typically straightforward, involving the treatment of a solution of (E)-4-styrylpyridine with a solution of hydrochloric acid. The basic nitrogen atom of the pyridine (B92270) ring readily accepts a proton from the acid, forming the corresponding pyridinium (B92312) salt.

General Procedure: (E)-4-Styrylpyridine is dissolved in a suitable organic solvent, such as diethyl ether or ethanol (B145695). To this solution, an equimolar amount of hydrochloric acid (often as a solution in a compatible solvent like diethyl ether or as a gas) is added. The reaction is typically carried out at room temperature with stirring. The resulting this compound, being a salt, is generally insoluble in nonpolar organic solvents and precipitates out of the reaction mixture. The solid product can then be isolated by filtration, washed with a small amount of the solvent to remove any unreacted starting material, and dried under vacuum.

This method is advantageous due to its simplicity and high yield, provided the starting (E)-4-styrylpyridine is readily available.

Synthesis from Acetophenone (B1666503) and Thionyl Chloride in Pyridine

The direct synthesis of this compound from acetophenone and thionyl chloride in pyridine is not a commonly documented or standard procedure in the reviewed chemical literature. The reaction of pyridine with thionyl chloride is known to produce N-(4-pyridyl)pyridinium chloride hydrochloride, a different class of pyridinium salt. While pyridine is often used as a base in reactions involving thionyl chloride to neutralize the HCl byproduct, a direct condensation reaction with acetophenone to form a styryl linkage under these conditions is not a well-established synthetic route. The synthesis of styryl-type compounds typically involves the reaction of an activated methyl group (e.g., in a picolinium salt) with an aldehyde or ketone.

General Routes for Analogous Styrylpyridinium Salts

Several general and versatile methods are widely employed for the synthesis of a broad range of styrylpyridinium salts with various substituents. These methods offer greater flexibility in molecular design compared to the direct protonation approach. rsu.lvbohrium.com A microreview has summarized the most common synthetic strategies, which include aldol (B89426) condensation followed by N-alkylation, Knoevenagel condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. rsu.lv

A common two-step procedure involves the alkylation of a pyridine derivative (like γ-picoline) with an appropriate alkyl bromide, followed by a condensation reaction with a substituted benzaldehyde. researchgate.netorgsyn.org

| Synthetic Method | Description | Key Reactants |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. rsu.lv | Picolinium salt, Aldehyde |

| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Triphenylphosphine salt, Pyridine aldehyde |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate-stabilized carbanions. | Bisphosphonate derivative, 4-Pyridinecarboxaldehyde |

| Aldol Condensation & N-alkylation | Condensation of an enol or enolate with a carbonyl compound, followed by alkylation of the pyridine nitrogen. | Pyridine derivative, Carbonyl compound, Alkylating agent |

These reactions provide access to a wide array of styrylpyridinium analogs by varying the pyridine precursor and the aldehyde or ketone. For instance, the Knoevenagel condensation of n-alkyl-o-picolinium bromide with terephthalaldehyde (B141574) in the presence of piperidine (B6355638) is a known method for preparing certain styrylpyridinium salts. frontiersin.org The efficiency of these reactions can sometimes be enhanced, for example, through the use of ultrasonic irradiation, which can significantly shorten reaction times. rsu.lv

Derivatization Strategies and Structural Modifications

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

The electronic properties of the styrylpyridinium system are highly sensitive to the nature of the substituents on both the styryl and pyridinium moieties. A common design principle for organic dyes involves linking an electron-donating group (EDG) and an electron-accepting group (EAG) through a conjugated π-system. bohrium.com In styrylpyridinium dyes, the pyridinium ring typically acts as the electron acceptor.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy (e.g., methoxy), amino (e.g., dimethylamino), or julolidine (B1585534) groups, to the phenyl ring of the styryl moiety can significantly impact the compound's photophysical properties. nih.govconsensus.app These groups increase the electron density of the π-system, which can lead to a red-shift in the absorption and emission spectra. bohrium.com For example, a series of styrylpyridinium compounds have been synthesized with various electron-donating parts, including p-methoxyphenyl, 3,4,5-trimethoxyphenyl, p-dimethylaminophenyl, and julolidine. nih.gov A strong electron acceptor-donor system, facilitated by groups like the N,N-dialkylamino group, enhances the electron flow towards the electron-accepting pyridinium ring. consensus.app

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as nitro or cyano groups, can also be used to modulate the electronic structure. The electron-withdrawing nature of the N-alkylpyridinium part is a key feature of these molecules. nih.gov The properties of cationic styryl dyes can be altered by changing the electron-withdrawing properties of the cationic heteroaromatic ring. consensus.app

| Substituent Type | Example Groups | Effect on Electronic Properties |

| Electron-Donating (EDG) | -OCH₃, -N(CH₃)₂, Julolidine | Increases electron density, often leading to red-shifted absorption/emission. |

| Electron-Withdrawing (EWG) | -NO₂, -CN, Pyridinium ring | Decreases electron density, can be used to tune acceptor strength. |

Synthesis of Linear and Branched Styrylpyridinium Architectures

Linear Architectures: Linear styrylpyridinium dyes can be synthesized and their properties investigated. bohrium.com The synthesis of linear oligomers of related 3-alkylpyridinium salts has also been explored, with activities that increase with higher degrees of oligomerization. nih.gov The length of the conjugated bridge is a crucial factor in the design of these chromophores. consensus.app

Branched Architectures: More complex, branched structures can be built using styrylpyridinium motifs as building blocks. bohrium.com For instance, a branched molecule composed of three styrylpyridinium units connected by a benzyl (B1604629) group has been synthesized. bohrium.com Such branched architectures can lead to a significant enhancement of certain properties. For example, the two-photon absorption cross-section of a trimeric styrylpyridinium dye was found to be over twelve times larger than that of the corresponding monomeric unit. bohrium.com Geminal or bis-styrylpyridinium derivatives, where two styrylpyridinium moieties are conjugated through a linking unit, have also been synthesized. nih.gov

Preparation of Bis(styryl) Dyes

The synthesis of bis(styryl) dyes involves the creation of molecules containing two styrylpyridinium units. These compounds are often designed to enhance photophysical properties or to act as specific molecular probes. A common synthetic route involves the reaction of a bis-4-methylpyridinium salt with an appropriate aldehyde. nih.gov

Geminal or bis-compounds that feature two styrylpyridinium (bis-SP) moieties linked at a 1,3-trimethylene unit have been successfully synthesized. nih.gov The general approach is a condensation reaction, often catalyzed by a base like piperidine. For example, bis-SP derivatives can be obtained from the reaction between a bis-4-methylpyridinium dibromide and a corresponding aldehyde in an ethanol solution. The reaction mixture is typically refluxed for an extended period, such as 24 hours, to ensure completion. nih.gov This method allows for the incorporation of various electron-donating groups into the final dye structure, depending on the aldehyde used in the synthesis. nih.gov

The structure of these bis-SP dyes is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). nih.gov The purity of the final compounds is typically verified by High-Performance Liquid Chromatography (HPLC). nih.gov An example of a synthesized bis-piperazinyl-styrylpyridium-bromobutenyl salt (Br-PSP-PSP-Br) highlights the complexity and targeted functionality that can be achieved, with this particular compound being developed as a sensitive diagnostic tool for avian influenza virus recognition. nih.gov

Table 1: Synthesis of Bis-Styrylpyridinium (bis-SP) Dyes

| Starting Materials | Catalyst/Solvent | Reaction Conditions | Product Type | Analytical Confirmation |

|---|---|---|---|---|

| Bis-4-methylpyridinium dibromide | Piperidine / Ethanol | Reflux for 24 hours | Geminal bis-SP with trimethylene linker | ¹H NMR, ¹³C NMR, HRMS, HPLC |

| Corresponding aldehydes |

Functionalization with Macrocyclic Receptors

This compound and its derivatives can be functionalized through non-covalent interactions with macrocyclic receptors, leading to the formation of host-guest complexes with altered properties. These interactions are driven by forces such as hydrophobic effects, hydrogen bonding, and electrostatic interactions between the positively charged pyridinium unit and the electron-rich cavity or portal of the macrocycle. mdpi.com

Cucurbiturils, a family of macrocyclic hosts, have been shown to form stable 1:1 complexes with styrylpyridinium dyes like 4-(4-(dimethylamino)styryl)-1-phenylpyridinium (PhSt). mdpi.com The complexation with cucurbit nih.govuril (CB7) and α,α′,δ,δ′-tetramethyl-cucurbit ias.ac.inuril (Me₄CB6) has been studied in detail using absorption spectroscopy, fluorescence, and NMR experiments. mdpi.com

Key research findings indicate:

Complex Stability : In aqueous solutions, the complex with CB7 exhibits a higher stability constant (Kₐ = 6.0 × 10⁶ M⁻¹) compared to the complex with Me₄CB6 (Kₐ = 1.1 × 10⁶ M⁻¹). mdpi.com

Structural Encapsulation : ¹H-NMR spectra confirm the encapsulation of the dye's phenyl ring within the cucurbituril (B1219460) cavity, evidenced by strong upfield shifts of the phenyl proton signals. mdpi.com

Photophysical Changes : Upon complexation with CB7, the absorption and fluorescence maxima of the dye are blue-shifted. The increased fluorescence is attributed to the restriction of the twisted intramolecular charge transfer (TICT) process of the dye within the host's cavity. mdpi.com

Stabilizing Interactions : The primary interactions stabilizing these complexes are electrostatic forces between the positive charge on the pyridinium nitrogen and the electron-rich carbonyl rims of the cucurbituril, along with weak hydrogen bonds. mdpi.com

Another example of functionalization involves a styrylpyridine-containing cyclophane with diethylenetriamine (B155796) linkers. This macrocyclic host system has been examined for its ability to bind various nucleotides through the formation of 1:1 complexes, demonstrating the versatility of styrylpyridine units in the construction of complex molecular receptors. researchgate.net

Table 2: Stability Constants of Styrylpyridinium Dye Complexes with Cucurbiturils

| Macrocyclic Host | Guest Dye | Stability Constant (Kₐ) in M⁻¹ | Spectroscopic Evidence |

|---|---|---|---|

| Cucurbit nih.govuril (CB7) | PhSt | 6.0 × 10⁶ | Upfield shifts in ¹H-NMR, Blue shift in absorption/fluorescence |

| Me₄CB6 | PhSt | 1.1 × 10⁶ | Upfield shifts in ¹H-NMR |

Styrylpyridinium Hybrid Materials Synthesis

The synthesis of hybrid materials incorporates styrylpyridinium moieties into larger or more complex systems to create materials with novel or enhanced properties. These hybrids combine the unique optical and electronic characteristics of the styrylpyridinium core with the functionalities of other molecules or material scaffolds. nih.gov

One approach is the creation of highly fluorescent hybrids by linking the styrylpyridinium core to other chromophores. A notable example is a styrylpyridinium–pyrene hybrid, which exhibits a large Stokes' shift of approximately 130 nm and has shown remarkable selectivity for staining the nucleus in both live and fixed cells. nih.gov

Another strategy involves the synthesis of amphiphilic hybrids for potential delivery systems. Our research group has demonstrated the synthesis and evaluation of the physicochemical and self-assembling properties of styrylpyridinium moieties containing a 1,4-dihydropyridine (B1200194) (1,4-DHP) amphiphile. nih.gov The structural properties of these SP-based derivatives significantly influence their behavior and potential applications. nih.gov The synthesis of these materials often follows standard condensation reactions, similar to those used for simpler dyes, where the pyridinium salt is reacted with an aldehyde derivative of the molecule to be hybridized (e.g., a pyrene-aldehyde).

The development of these hybrid materials is driven by the goal of creating functional chromophores where properties like the length of the conjugated bridge and molecular planarity are essential design considerations. nih.gov By changing the nature of the donor and acceptor units or the π-linker, researchers can tune the material's properties for specific applications, such as biological imaging or sensing. nih.gov

Table 3: Examples of Styrylpyridinium Hybrid Materials

| Hybrid Material Type | Components | Key Feature | Potential Application |

|---|---|---|---|

| Fluorescent Hybrid | Styrylpyridinium + Pyrene | Large Stokes' shift (~130 nm) | Selective nucleus staining in cells |

| Amphiphilic Hybrid | Styrylpyridinium + 1,4-Dihydropyridine | Self-assembling properties | Prospective delivery systems |

Advanced Spectroscopic and Photophysical Investigations of Styrylpyridinium Chloride and Its Derivatives

Electronic Absorption Characteristics

The electronic absorption properties of styrylpyridinium chloride and its derivatives are characterized by significant charge-transfer phenomena, which give rise to distinct absorption bands. These characteristics are highly sensitive to the molecular environment, leading to observable solvatochromic and, in some contexts, organohalogenochromic effects.

Charge-Transfer (CT) Phenomena and Absorption Bands

The electronic structure of styrylpyridinium derivatives is defined by an electron-donating group connected to an electron-accepting N-alkylpyridinium unit through a π-conjugated bridge. nih.gov This donor-acceptor arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting pyridinium (B92312) ring.

This ICT transition is responsible for the strong, long-wavelength absorption band typically observed in the UV-visible spectrum of these compounds. nih.gov The energy of this transition, and thus the position of the absorption maximum (λmax), is influenced by the strength of the donor and acceptor groups, the length and nature of the conjugated system, and the planarity of the molecule. nih.gov For instance, derivatives incorporating powerful electron-donating groups like a julolidinyl moiety and extended divinyl linkers exhibit absorption maxima at longer wavelengths. nih.gov

In some systems, intermolecular charge-transfer interactions can also occur. For example, co-crystals of 4-styrylpyridine (B85998) and 1,2,4,5-tetracyanobenzene exhibit donor-acceptor interactions that are the primary driving force for their self-assembly and contribute to intermolecular charge transfer. nih.gov Similarly, charge-transfer absorption bands have been observed for ion pairs of 1-ethylpyridinium with halogen anions in dichloromethane. nih.gov The energy of this charge-transfer transition is related to the electron affinity of the halogen, which aligns with the Mulliken theory for charge-transfer bands. nih.gov

Solvatochromic Behavior and Solvent Polarity Effects

Styrylpyridinium dyes are well-known for their solvatochromic behavior, where the position of the absorption maximum is dependent on the polarity of the solvent. nih.govnih.gov These compounds typically exhibit negative solvatochromism, meaning the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. nih.govmdpi.com

This phenomenon can be explained by the differential solvation of the ground and excited states. The ground state of these molecules is less polar than the excited state. In non-polar solvents, the less polar ground state is more stabilized. As solvent polarity increases, the more polar, charge-separated excited state is preferentially stabilized, leading to a larger energy gap for the transition and a blue shift in the absorption spectrum. mdpi.com However, some studies have reported a reversal in solvatochromism at specific solvent polarity values for certain N-alkyl styrylpyridinium dyes. nih.govnih.gov

The table below illustrates the negative solvatochromism of a phenylpyridinium styryl dye, showing the shift in the absorption maximum (λabs) with increasing solvent polarity.

| Solvent | Polarity Function f(ε,n) | λabs (nm) |

|---|

Organohalogenochromism

While the term "organohalogenochromism" is not extensively documented for this compound in the reviewed literature, the related phenomenon of halochromism (color change with pH) has been observed in styrylpyridine derivatives. researchgate.net This effect is due to the protonation of the pyridine (B92270) nitrogen, which alters the electronic properties of the molecule and leads to a shift in the absorption spectrum. researchgate.net Specifically, protonation of the pyridine moiety can result in a red-shift of the absorption band. researchgate.net This indicates that changes in the chemical environment, such as the presence of acids or halogens that can interact with the pyridinium ring, can modulate the electronic absorption characteristics of these compounds.

Fluorescence and Emission Spectroscopy

The emission properties of this compound and its derivatives are as significant as their absorption characteristics, with applications in fluorescence imaging and nonlinear optics. These properties are defined by their one-photon and two-photon excited fluorescence behavior.

One-Photon Excited Fluorescence Properties

Upon excitation, styrylpyridinium derivatives exhibit fluorescence, with emission maxima covering a broad spectral region from approximately 480 to 650 nm. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. For instance, the binding of some styrylpyridinium probes to liposomes leads to an increase in fluorescence quantum yield compared to their state in organic solvents or water. nih.gov

A notable feature of many styrylpyridinium dyes is a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov Large Stokes shifts are advantageous in fluorescence applications as they facilitate the separation of the excitation and emission signals. For example, certain styrylpyridinium derivatives exhibit Stokes' shifts as large as 240 nm to 352 nm. nih.gov

The fluorescence behavior can also be influenced by solvent viscosity. In some styrylpyridinium dyes, the fluorescence quantum yield is enhanced by restricting the deactivation pathway through a twisted intramolecular charge transfer (TICT) state. mdpi.comnih.gov In more viscous environments, the torsional motion required to form the non-fluorescent TICT state is hindered, leading to increased fluorescence. mdpi.comnih.gov

The table below presents the spectral properties of several styrylpyridinium (SP) derivatives in DMSO.

| Compound | λabs (nm) | λem (nm) | Stokes' Shift (nm) | Quantum Yield (%) |

|---|

Two-Photon Absorption (2PA) Properties and Cross-Sections

Styrylpyridinium derivatives are also known to exhibit two-photon absorption (2PA), a nonlinear optical process where a molecule simultaneously absorbs two photons. epa.govnih.gov This phenomenon is particularly useful for applications such as two-photon microscopy and 3D microfabrication. nih.gov The efficiency of 2PA is quantified by the two-photon absorption cross-section (δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10-50 cm4 s photon-1).

The 2PA properties of styrylpyridinium derivatives are closely linked to their intramolecular charge-transfer characteristics. nih.gov Systems with strong donor-acceptor architectures and extended π-conjugation tend to have larger 2PA cross-sections. nih.gov For instance, the formation of supramolecular complexes between a styryl dye and cucurbiturils has been shown to increase the 2PA cross-section. researchgate.net In one study, a sevenfold increase in the two-photon absorption cross-section was observed for a styryl dye in an inclusion complex with CB nih.gov at an excitation wavelength of 980 nm. researchgate.net

The 2PA cross-sections for a series of multi-branched chromophores containing styrylpyridyl moieties in DMF are presented in the table below.

| Compound | Pump Wavelength (nm) | Experimental 2PA Cross-Section (GM) |

|---|

Photoluminescence Quantum Yield (PLQY) Studies

The photoluminescence quantum yield (PLQY) is a critical parameter for characterizing the efficiency of the fluorescence process in this compound and its derivatives. It is defined as the ratio of photons emitted to the photons absorbed. Studies have shown that the PLQY of these compounds is highly dependent on their molecular structure and the surrounding environment, such as the solvent.

For instance, research on a series of styrylpyridinium (SP) derivatives has revealed significant variations in PLQY based on the electron-donating groups attached to the molecule. In dimethyl sulfoxide (B87167) (DMSO), derivatives with a 3,4,5-trimethoxyphenyl moiety (compounds 6a and 6b ) exhibited the highest PLQY values of 15.1% and 12.2%, respectively. nih.gov In contrast, derivatives incorporating a julolidinyl moiety (compounds 6d and 6e ) showed much lower PLQY values of 0.5% and 0.7%. nih.gov The presence of an N-dimethylaminophenyl group (in compounds 6f and 6g ) resulted in PLQY values of 1.6% and 1.4%. nih.gov A derivative with a 4-dimethylaminophenyl moiety (6c ) had a particularly low PLQY of only 0.1%. nih.gov

The solvent environment also plays a crucial role in determining the PLQY. It has been noted that aqueous media can reduce the fluorescence quantum yields of organic fluorophores. nih.gov The binding of styrylpyridinium probes to liposomes, however, can lead to an increase in fluorescence quantum yield compared to their values in organic solvents or water. nih.gov Furthermore, some styrylpyridinium derivatives have been reported to exhibit high fluorescence quantum yields, with one reaching up to 35%. researchgate.net

Table 1: Photoluminescence Quantum Yield (PLQY) of Selected Styrylpyridinium Derivatives in DMSO

| Compound | Electron-Donating Moiety | PLQY (%) |

|---|---|---|

| 6a | 3,4,5-Trimethoxyphenyl | 15.1 nih.gov |

| 6b | 3,4,5-Trimethoxyphenyl | 12.2 nih.gov |

| 6f | N-dimethylaminophenyl | 1.6 nih.gov |

| 6g | N-dimethylaminophenyl | 1.4 nih.gov |

| 6e | Julolidinyl | 0.7 nih.gov |

| 6d | Julolidinyl | 0.5 nih.gov |

| 6c | 4-dimethylaminophenyl | 0.1 nih.gov |

Stokes Shift Analysis and Intramolecular Charge Transfer (ICT) States

This compound and its derivatives are often characterized by large Stokes shifts, which is the difference between the maximum wavelengths of absorption and emission. This phenomenon is frequently attributed to the presence of an intramolecular charge transfer (ICT) state. mdpi.comrsc.org The donor-π-acceptor (D-π-A) architecture of these molecules, featuring an electron-donating group and an electron-withdrawing pyridinium ring, facilitates a significant redistribution of electron density upon photoexcitation, leading to a stabilized excited state with a different geometry from the ground state. mdpi.com

The extent of the Stokes shift and the efficiency of the ICT process are highly sensitive to the solvent polarity. mdpi.com In weakly polar solvents, some derivatives exhibit a bathochromic shift (red shift) in their absorption spectra compared to polar protic solvents. mdpi.com This negative solvatochromism is due to the greater stabilization of the polar ground state by polar solvents. mdpi.com Conversely, the emission spectra often show a positive solvatochromic effect, where increasing solvent polarity leads to a red shift in emission. mdpi.com This is because the polar solvents stabilize the highly polar ICT excited state, lowering its energy. mdpi.com

For example, certain styrylpyridinium dyes have been reported with Stokes' shifts larger than 70 nm, and some even exceeding 200 nm. nih.gov One particular derivative, EPN, displays a large Stokes shift of approximately 150 nm, which is attributed to an efficient ICT across its π-acceptor system. rsc.orgresearchgate.net The Stokes' shift for this compound was observed to increase when moving from non-polar to polar environments, indicating a stronger ICT effect in polar solvents. researchgate.net The binding of a phenylpyridinium styryl dye to the apolar cavity of a cucurbituril (B1219460) host molecule was found to cause blue shifts in both absorption and emission, suggesting that the ground state is more stabilized by the complexation than the excited state. nih.gov

Table 2: Stokes Shifts of Selected Styrylpyridinium Derivatives

| Compound | Stokes Shift (nm) |

|---|---|

| 6c | 352 nih.gov |

| 6d | 325 nih.gov |

| 6e | 240 nih.gov |

| 6a | 195 nih.gov |

| 6b | 195 nih.gov |

| EPN | ~150 rsc.orgresearchgate.net |

Fluorescence Lifetime and Decay Kinetics

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For styrylpyridinium derivatives, the decay kinetics are often complex and can be influenced by the molecular structure and the environment.

Time-correlated single-photon counting (TCSPC) has been used to measure the fluorescence lifetimes of these dyes. mdpi.com Studies on certain styrylpyridinium probes have revealed a two-exponential decay pattern. mdpi.com For instance, in acetonitrile, probe 1a exhibited a decay with two lifetime components: τ1 = 0.20 ns (accounting for 95.8% of the decay) and τ2 = 0.80 ns (4.2%). mdpi.com Similarly, its isomer 1b also showed a two-exponential decay with τ1 = 0.23 ns (91.7%) and τ2 = 0.43 ns (8.3%). mdpi.com The presence of two lifetime components is often attributed to the existence of two distinct excited states, likely a locally excited (LE) state and an intramolecular charge transfer (ICT) state. mdpi.com

The fluorescence lifetime, along with the quantum yield, can be used to calculate the rate coefficients of radiative (k_r) and non-radiative (k_nr) deactivation processes. nih.govsci-hub.box For a phenylpyridinium styryl dye in various polyethylene (B3416737) glycol solutions, the radiative decay rate constants (k_r) were found to be in the range of 1.5–2.0 × 10⁸ s⁻¹ and did not show a clear correlation with the viscosity of the solvent. sci-hub.box

Photoinduced Processes and Isomerization Dynamics

Photoisomerization (E-Z Isomerization)

Upon absorption of light, this compound and its derivatives can undergo photoisomerization, specifically E-Z (or trans-cis) isomerization around the central carbon-carbon double bond. This process involves the conversion from the thermodynamically more stable E-isomer to the Z-isomer. This photoinduced transformation can be reversible, with the Z-isomer often being thermally or photochemically converted back to the E-isomer.

The coordination of a trans-styrylpyridine ligand to a rhenium(I) center has been shown to switch the isomerization mechanism from a singlet to a triplet pathway through intramolecular sensitization. nih.gov In one complex, optical population of an intraligand excited state is followed by a rapid intersystem crossing (≤0.9 ps) to a triplet state, which then undergoes rotation around the C=C bond with a time constant of 11 ps to form a perpendicular intermediate. nih.gov

The environment can also be used to control the outcome of photoisomerization. For a styrylpyridinium dye bearing a crown ether, encapsulation within a cucurbit nih.govuril host molecule was found to induce the exclusive formation of the anti conformer of the Z-isomer, whereas a mixture of anti and syn conformers was obtained in the absence of the host. nih.gov This demonstrates a degree of supramolecular stereorecognition in the photoisomerization process. nih.gov

Photodimerization and Photocycloaddition Reactions

In addition to isomerization, styrylpyridinium derivatives can undergo intermolecular reactions upon irradiation, most notably [2+2] photocycloaddition, also known as photodimerization. This reaction typically occurs in the solid state or in concentrated solutions where two molecules are in close proximity. The [2+2] cycloaddition of two E-isomers results in the formation of a cyclobutane (B1203170) ring, linking the two styrylpyridinium units.

The stereochemistry of the resulting cyclobutane dimer is often dictated by the arrangement of the molecules in the crystal lattice (topochemical control). For example, methoxy-substituted styrylquinolizinium derivatives have been shown to selectively form syn head-to-tail cyclobutanes upon irradiation at 450 nm. nih.gov The photodimerization can lead to a significant change in the properties of the compound. For instance, while the monomeric styrylquinolizinium derivatives bind to DNA via intercalation, their photodimers exhibit only weak external association. nih.gov This process can be reversible, with the photodimer undergoing cycloreversion back to the monomers upon irradiation at a different wavelength, making these compounds potential photoswitchable DNA ligands. nih.gov

However, not all styrylpyridinium derivatives are equally prone to photodimerization. An amino-substituted derivative was found to be unreactive, presumably because the strong donor-acceptor character leads to an intramolecular charge-transfer (ICT) state that deactivates through other pathways without leading to dimerization. nih.gov

Excited-State Deactivation Pathways

Following photoexcitation, this compound and its derivatives can return to the ground state through several competing deactivation pathways, both radiative (fluorescence) and non-radiative. The efficiency of each pathway is dependent on the molecular structure and the surrounding environment.

A primary non-radiative deactivation route for many styrylpyridinium dyes involves the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov In this model, after excitation to the Franck-Condon state, the molecule can relax to a locally excited (LE) state from which fluorescence occurs. nih.gov Alternatively, it can undergo a torsional motion, often around the bond connecting the donor group to the vinyl bridge, to form a non-emissive (dark) TICT state, which then deactivates to the ground state non-radiatively. nih.gov The formation of this TICT state is considered a dominant non-radiative process. nih.gov Restricting this torsional motion, for example by increasing the viscosity of the solvent or by encapsulation within a host molecule like cucurbituril, can block this deactivation pathway and lead to a significant enhancement of the fluorescence quantum yield. nih.govresearchgate.net

Another important deactivation pathway is intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₁). This process is particularly relevant in the photoisomerization of some styrylpyridine complexes, where the reaction proceeds via the triplet manifold. nih.gov The rate of ISC can be influenced by solvent polarity, which can modulate the relative energies of the singlet and triplet states. rsc.org Once in the triplet state, the molecule can return to the singlet ground state via phosphorescence (which is typically weak for these molecules at room temperature) or non-radiative decay.

Vibrational Spectroscopy (IR) and NMR Studies

Vibrational and nuclear magnetic resonance spectroscopy are indispensable tools for the structural elucidation of this compound and its derivatives. These techniques provide detailed insights into the molecular framework, confirming the presence of key functional groups, describing the electronic environment of atomic nuclei, and highlighting the influence of various substituents on the molecule's spectroscopic properties.

Infrared (IR) Spectroscopy

The infrared spectrum of a styrylpyridinium derivative is characterized by absorption bands corresponding to the vibrations of its constituent parts: the substituted styrene (B11656) moiety and the pyridinium ring. Analysis of these bands allows for the confirmation of the molecular structure and provides information on the electronic distribution within the conjugated system.

Key vibrational modes include the C=C stretching of the ethylenic bridge and the aromatic rings, C-H stretching and bending vibrations, and the characteristic vibrations of the pyridinium heterocycle. The position and intensity of these bands are sensitive to the nature and position of substituents on both the phenyl and pyridinium rings.

For instance, in trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, a representative derivative, the spectrum is marked by several key absorptions. The out-of-plane C-H bending of the trans-vinylic group gives rise to a strong band around 965 cm⁻¹, confirming the stereochemistry of the double bond. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is also a characteristic feature. The vibrations of the pyridinium ring itself contribute to a complex pattern of bands in the fingerprint region. researchgate.net

Table 1: Characteristic IR Absorption Bands for a Styrylpyridinium Derivative Data for trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | Aromatic/Vinylic C-H Stretch |

| ~1640 | Strong | Pyridinium Ring C=C/C=N Stretch |

| ~1585 | Strong | Aromatic C=C Stretch (Styrene moiety) |

| ~1520 | Strong | Aromatic C=C Stretch |

| ~1365 | Strong | N-CH₃ Bending |

| ~1165 | Strong | C-N Stretch (Dimethylamino) |

| ~965 | Strong | trans C-H Out-of-Plane Bend (Vinylic) |

| ~810 | Strong | C-H Out-of-Plane Bend (para-substituted) |

Note: The table is interactive. Users can sort the columns by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the precise structure, substitution patterns, and stereochemistry of styrylpyridinium derivatives. thermofisher.com The chemical shifts of the protons and carbon atoms are highly indicative of their local electronic environment within the molecule's extended π-system.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of structural information. The protons of the ethylenic bridge are particularly diagnostic. For trans isomers, these protons appear as doublets with a large coupling constant (J), typically in the range of 15-18 Hz, confirming the trans configuration. mdpi.com The chemical shifts for these vinylic protons are usually found between 6.5 and 8.0 ppm.

Protons on the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen atom, causing them to resonate at downfield chemical shifts, often between 7.5 and 9.0 ppm. nih.gov The protons on the styryl's phenyl ring exhibit chemical shifts and splitting patterns consistent with their substitution. For example, in a para-substituted derivative like trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, the aromatic protons of the dimethylaminophenyl group appear as two distinct doublets. spectrabase.com The methyl protons of the N-CH₃ group on the pyridinium ring and the N(CH₃)₂ group on the phenyl ring appear as sharp singlets at characteristic upfield positions. spectrabase.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton. The carbons of the pyridinium ring are observed at downfield shifts, with those adjacent to the nitrogen atom (C2, C6) being the most deshielded. The quaternary carbon attached to the nitrogen is also readily identified. The vinylic carbons and the carbons of the phenyl ring resonate in the aromatic region (typically 110-155 ppm). The chemical shifts are sensitive to substituent effects; for example, an electron-donating group like dimethylamino causes a significant upfield shift (increased shielding) for the carbons of the phenyl ring to which it is attached. researchgate.net The methyl carbons from the N-methylpyridinium and dimethylamino groups appear at characteristic high-field positions. spectrabase.com

Detailed NMR data for a series of styrylpyridinium derivatives with varying electron-donating groups and alkyl chain lengths have been reported, confirming these general trends. nih.gov

Table 2: Representative ¹H NMR Data for a Styrylpyridinium Derivative Data for trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.63 | d | 6.8 | H-2, H-6 (Pyridinium) |

| 7.97 | d | 6.8 | H-3, H-5 (Pyridinium) |

| 7.83 | d | 16.2 | Vinylic H (Pyridinium side) |

| 7.58 | d | 8.9 | H-2', H-6' (Phenyl) |

| 6.95 | d | 16.2 | Vinylic H (Phenyl side) |

| 6.75 | d | 8.9 | H-3', H-5' (Phenyl) |

| 4.15 | s | - | N⁺-CH₃ (Pyridinium) |

| 3.01 | s | - | N(CH₃)₂ (Phenyl) |

Note: The table is interactive. Users can sort the columns by clicking on the headers.

Table 3: Representative ¹³C NMR Data for a Styrylpyridinium Derivative Data for trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| 152.2 | C-4' (Phenyl) |

| 151.7 | C-4 (Pyridinium) |

| 144.7 | C-2, C-6 (Pyridinium) |

| 144.3 | Vinylic CH (Pyridinium side) |

| 130.4 | C-2', C-6' (Phenyl) |

| 122.9 | C-1' (Phenyl) |

| 121.7 | C-3, C-5 (Pyridinium) |

| 116.3 | Vinylic CH (Phenyl side) |

| 112.1 | C-3', C-5' (Phenyl) |

| 46.5 | N⁺-CH₃ (Pyridinium) |

| 39.5 (approx.) | N(CH₃)₂ (Overlapped with DMSO) |

Note: The table is interactive. Users can sort the columns by clicking on the headers. The chemical shift for the N(CH₃)₂ carbons is often obscured by the DMSO solvent peak.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of styrylpyridinium chloride at the atomic level. Various computational methods are employed to model its behavior with different levels of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comnih.gov For styrylpyridinium compounds, DFT calculations, often utilizing functionals like B3LYP and ωB97X-D with various basis sets (e.g., 6-311+G(d,p), def2-SVP), are employed to determine optimized molecular geometries, including bond lengths, valence angles, and dihedral angles. nih.govmdpi.commdpi.com These calculations have shown that styrylpyridine derivatives tend to have planar structures, which is a critical factor for their extended π-conjugation. mdpi.com

DFT is also instrumental in analyzing the electronic properties. It allows for the calculation of the distribution of electron density and the electrostatic potential, providing insights into the charge distribution within the molecule. researchgate.net This is particularly important for understanding the donor-π-acceptor nature of these chromophores. nih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in Styrylpyridinium Studies

| Functional | Basis Set | Application |

| B3LYP | 6-311+G(d,p) | Geometry optimization, electronic properties |

| ωB97X-D | def2-SVP | Geometry optimization of complexes |

| B3LYP | 6-31G(d) | Conformational analysis |

This table is generated based on data from multiple studies on styrylpyridine and its derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical absorption spectra. aps.orgaps.org For styrylpyridinium and related compounds, TD-DFT calculations are crucial for predicting the maximum absorption wavelengths (λmax) in their UV-Vis spectra. mdpi.comresearchgate.net These theoretical predictions often show good correlation with experimental measurements. researchgate.net

The method allows for the assignment of electronic transitions, such as the π→π* transition, which is characteristic of the conjugated double bond system in these molecules. mdpi.com By simulating the spectra, researchers can understand how substitutions on the styrylpyridine core affect its optical properties. nih.gov

Semi-empirical quantum chemistry methods, such as PM6 (Parameterization Method 6), offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.orgaip.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecular systems. wikipedia.orgnih.gov

PM6 can be used to model the geometric and electronic structures of molecules. mdpi.com While they may not achieve the same level of accuracy as DFT for all properties, they can provide qualitatively correct descriptions of molecular structures and energy profiles, making them useful for initial screenings and for studying large systems where DFT would be computationally prohibitive. mdpi.com The PM6 method employs diatomic parameters and includes d-orbital parameters, which improves upon earlier methods like AM1. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic and optical properties of conjugated compounds like this compound. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comajchem-a.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and can suggest higher chemical reactivity. wuxibiology.com For styrylpyridinium compounds, the HOMO-LUMO gap provides valuable information about their electronic transitions and charge transfer characteristics. researchgate.netirjweb.com DFT calculations are commonly used to determine the energies of these orbitals and the corresponding gap. researchgate.net

Table 2: Representative Calculated HOMO-LUMO Gap for a Styrylpyridine Derivative

| Molecular Orbital | Energy (au) |

| HOMO | -0.245 |

| LUMO | -0.098 |

| Gap (eV) | 4.00 |

Note: These values are illustrative and based on data reported for cyano-substituted styrylpyridine compounds calculated at the B3LYP/6-31G(d)//B3LYP/6-311+G(d,p) level of theory. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Styrylpyridinium compounds are often designed as donor-π-acceptor (D-π-A) systems, which gives rise to strong intramolecular charge transfer (ICT) characteristics upon photoexcitation. nih.gov This process involves the transfer of electron density from the electron-donating part of the molecule to the electron-accepting part through the π-conjugated bridge. researchgate.net

The ICT character is fundamental to the photophysical properties of these dyes. nih.gov Upon excitation, a charge-transfer state with a high dipole moment can be formed. researchgate.net The stability of this ICT state can be highly dependent on the polarity of the solvent, leading to solvatochromic effects where the absorption and emission spectra shift with changing solvent polarity. mdpi.comresearchgate.net In some cases, twisting of the donor group relative to the acceptor can lead to a stabilized twisted intramolecular charge transfer (TICT) state, which can influence the fluorescence quantum yield. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.govmdpi.com The NCI index, often visualized through plots of the reduced density gradient (RDG), helps in identifying regions of space where these interactions occur. mdpi.com

For this compound, NCI analysis can be used to understand how the cation interacts with its chloride counter-ion and with surrounding solvent molecules or other molecules in a condensed phase. It can also elucidate intermolecular interactions in the solid state, such as π-π stacking, which can play a significant role in the crystal packing and the resulting material properties. researchgate.net The analysis distinguishes between attractive interactions (like hydrogen bonds) and repulsive steric clashes, providing a detailed picture of the forces that govern the supramolecular assembly. mdpi.com

Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry approaches have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms. In the context of styrylpyridinium compounds, computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into their formation, primarily through the Knoevenagel condensation reaction. technion.ac.il

The synthesis of styrylpyridinium dyes is commonly achieved via the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. technion.ac.il Computational studies have been instrumental in understanding the electronic structure of the molecules involved in this process. technion.ac.il

The reaction mechanism, as investigated by computational methods, can be generally understood to proceed through the following key steps:

Nucleophile Generation: The reaction is often catalyzed by a base, which facilitates the deprotonation of the active methylene group of a pyridinium (B92312) salt, leading to the formation of a nucleophilic carbanion. Computational models can predict the acidity of the protons and the stability of the resulting carbanion.

Nucleophilic Addition: The generated nucleophile then attacks the carbonyl carbon of an aldehyde. DFT calculations can model the transition state of this nucleophilic addition, providing information on the activation energy and the geometry of the transition state complex.

Dehydration: The final step involves the elimination of a water molecule to form the characteristic carbon-carbon double bond of the styrylpyridinium structure. Theoretical calculations can elucidate the mechanism of this dehydration step, which may proceed through different pathways depending on the reaction conditions.

A study on the ultrasonic-assisted synthesis of a series of styrylpyridinium-based dyes highlighted the role of ultrasound in accelerating the generation of the nucleophile from the pyridinium salt. technion.ac.il Subsequent nucleophilic addition to an aldehyde followed by dehydration affords the final styrylpyridinium dye. technion.ac.il DFT calculations were performed in this study to understand the electronic structure of the resulting dye molecules. technion.ac.il

While direct computational studies on the reaction mechanism of "this compound" are not extensively detailed in the provided search results, the principles derived from computational investigations of the Knoevenagel condensation for analogous styrylpyridinium dye synthesis are directly applicable. These theoretical approaches allow for the examination of reaction pathways, the characterization of intermediates and transition states, and a deeper understanding of the factors influencing the reaction kinetics and thermodynamics.

Interactive Data Table: Key Computational Parameters in Reaction Mechanism Studies

| Computational Method | Investigated Aspect | Key Findings |

| Density Functional Theory (DFT) | Electronic structure of reactants and products | Provides insights into orbital energies (HOMO/LUMO) and charge distribution, which influence reactivity. |

| Transition State Theory | Activation energies and reaction rates | Allows for the calculation of energy barriers for different steps in the reaction mechanism. |

| Solvation Models | Effect of solvent on the reaction | Helps in understanding how the solvent influences the stability of charged intermediates and transition states. |

These computational approaches provide a molecular-level understanding that complements experimental studies and aids in the rational design of synthetic routes to new styrylpyridinium derivatives with desired properties.

Applications in Advanced Materials Science

Integration in Zero-Dimensional Hybrid Organic-Inorganic Halides

Zero-dimensional (0D) hybrid organic-inorganic halides are a class of materials where inorganic metal halide clusters are isolated from one another by organic cations. This structure leads to strong quantum confinement effects and unique optical properties. The styrylpyridinium cation has been successfully utilized as a photoactive organic component in the creation of 0D hybrid halides. osti.govrsc.org

In a notable study, (E)-4-styrylpyridinium was used to prepare R2MCl4, where R is the styrylpyridinium cation and M is either Zinc (Zn) or Cadmium (Cd). The resulting crystal structures consist of isolated tetrahedral [MCl4]2- anions separated by the organic styrylpyridinium cations. osti.govrsc.org This arrangement is crucial because the inorganic components have large band gaps, meaning the optical properties of the hybrid material are primarily dictated by the organic cation. osti.gov

Research has shown that incorporating the photoemissive styrylpyridinium cation into these 0D hybrid frameworks leads to a significant enhancement of light emission efficiency. rsc.org For instance, the photoluminescence quantum yield (PLQY) nearly doubled when the styrylpyridinium cation was integrated into the hybrid structure compared to its simple chloride salt (RCl). rsc.org Furthermore, this integration provides a stabilizing effect; the rigid crystal structure of the hybrid material prevents the detrimental photodimerization that can occur in purely organic styrylpyridinium emitters. osti.govrsc.org This stabilization of the photoluminescence is a key advantage for creating robust light-emitting devices. rsc.org

Table 1: Photoluminescence Properties of (E)-4-styrylpyridinium (R+) in 0D Hybrid Halides

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

|---|---|---|---|

| RCl | 445 | 541 | 6.04 |

| R2ZnCl4 | 445 | 512 | 10.40 |

| R2CdCl4 | 453 | 529 | 11.21 |

Data sourced from research on stabilized photoemission in zero-dimensional hybrid halides. osti.govrsc.org

Role in Optoelectronic Materials

Styrylpyridinium dyes are a significant class of conjugated molecules utilized in the development of optoelectronic materials, including laser dyes, photosensitizers, and fluorescent imaging probes. mdpi.com Their utility stems from a donor-π-acceptor (D-π-A) structure, where an electron-donating group is connected to the electron-withdrawing pyridinium (B92312) ring through a conjugated π-system. mdpi.com This configuration gives rise to advantageous photophysical properties. mdpi.comnih.gov

These properties include large Stokes' shifts (the difference between the absorption and emission maxima), high fluorescence quantum yields, enhanced photostability, and spectral profiles that can extend into the far-red and near-infrared regions. mdpi.com The positively charged pyridinium moiety, in particular, confers unique photophysical characteristics to these probes. mdpi.com

The performance of styrylpyridinium-based materials can be fine-tuned by modifying their molecular structure. For instance, altering the electron-donating parts, the length of the conjugated linker (e.g., vinyl vs. divinyl), or the alkyl chain on the nitrogen of the pyridinium ring can shift the absorption and emission wavelengths and affect the quantum yield. nih.gov This tunability makes them highly versatile for various optoelectronic applications where specific spectral properties are required. nih.gov

Table 2: Spectroscopic Properties of Selected Styrylpyridinium (SP) Derivatives

| Compound | Electron Donating Group | Linker | Absorption Max (nm) | Emission Max (nm) | Stokes' Shift (nm) | PLQY (%) |

|---|---|---|---|---|---|---|

| SP-1 | 3,4,5-trimethoxyphenyl | vinyl | ~380 | 580 | ~200 | 15.1 |

| SP-2 | 4-methoxyphenyl (B3050149) | divinyl | ~435 | 760 | ~325 | Not specified |

| SP-3 | Julolidinyl | divinyl | ~520 | 760 | ~240 | 0.7 |

Data synthesized from studies on styrylpyridinium derivatives for fluorescent applications. nih.gov

Development of Photosensitive Materials and Photochromism

The styryl group is inherently photosensitive, and this property is exploited in the development of photoresponsive materials. Styrylpyridinium and its derivatives can undergo reversible photochemical reactions, a phenomenon known as photochromism, which allows for the light-induced switching of a material's properties. nih.gov

One of the key photoreactions for styryl-based compounds is the [2+2] photocycloaddition. nih.gov In this reaction, two styryl units, when irradiated with light of a specific wavelength, can react to form a cyclobutane (B1203170) ring. This process is often reversible, and the original styryl groups can be regenerated by irradiation with a different wavelength of light. This reversible dimerization and cleavage process effectively acts as a molecular switch. nih.gov

This photoswitching capability has been demonstrated in styrylquinolizinium derivatives, which are structurally similar to styrylpyridinium compounds. nih.gov Upon irradiation, these molecules form cyclobutane dimers, leading to significant changes in their absorption and emission spectra. nih.gov Such photochromic systems are foundational for developing materials for optical data storage, molecular switches, and other light-controlled devices. The photodimerization of styrylpyridinium salts has also been applied in technologies like silk screen printing, where the photoreaction is used to create patterns. pku.edu.cn

Photocrosslinkable Polymers with Styrylpyridine Side Chains for Surface Relief Gratings

Styrylpyridine moieties can be incorporated as side chains in polymers, creating materials that can be crosslinked using light. This photocrosslinking ability is particularly useful for fabricating micro- and nanostructures, such as surface relief gratings (SRGs). pku.edu.cn SRGs are periodic structures on a material's surface that can diffract light, making them valuable components in optical devices. mdpi.com

A key process involves a polymer, such as a liquid-crystalline polymethacrylate, with styrylpyridine side chains. When a thin film of this polymer is treated with hydrogen chloride, the nitrogen on the pyridine (B92270) ring is protonated, forming a styrylpyridinium chloride salt within the polymer matrix. pku.edu.cn This salt form is crucial for the subsequent steps.

The film is then exposed to a holographic interference pattern of polarized laser light (e.g., at 488 nm). pku.edu.cn This patterned irradiation induces a reaction in the styrylpyridinium groups, and with post-exposure baking, leads to the formation of a surface relief grating. pku.edu.cn The process allows for the creation of gratings with significant surface modulation; for example, a relief depth of 15 nm has been achieved on a 100 nm thick film. pku.edu.cn The mechanism of grating formation is linked to the photo-induced mass transport of the polymer chains, driven by the photochemical changes in the styrylpyridinium side groups. pku.edu.cn

Supramolecular Polymers and Gels

Supramolecular polymers and gels are materials formed through non-covalent interactions, such as hydrogen bonding or π-π stacking, which create extended, network-like structures. researchgate.net These materials are often stimuli-responsive and can exhibit properties like self-healing. researchgate.net

While direct research on supramolecular polymers formed from this compound is limited, the inherent properties of the styrylpyridinium moiety suggest its potential in this area. Some styrylpyridinium derivatives have been shown to possess self-assembling properties, forming structures like liposomes. nih.gov This tendency to self-assemble is a prerequisite for the formation of supramolecular structures.

Furthermore, studies on structurally similar molecules, such as styrylpyrenes, have demonstrated their ability to undergo cooperative supramolecular polymerization to form helical nanoribbons and gels. nih.gov These assemblies are driven by CH-π interactions and exhibit interesting photophysical properties, including color-tunable circularly polarized luminescence. nih.gov The styrylpyrene assemblies also show photo-responsive behavior, undergoing [2+2] cycloaddition within the supramolecular structure. nih.gov Given the structural similarities and the known self-assembly of some styrylpyridinium compounds, it is plausible that appropriately designed styrylpyridinium derivatives could serve as building blocks for novel supramolecular polymers and gels.

Smart and Stimuli-Responsive Materials

Smart materials are designed to respond to external stimuli, such as changes in light, temperature, pH, or their chemical environment. mdpi.comnih.gov this compound and its derivatives are excellent candidates for incorporation into such materials due to their inherent sensitivity to a variety of stimuli.

Light-Responsiveness: As discussed, the photochromic and photocrosslinking properties of styrylpyridinium make it a key component for light-responsive materials. nih.govpku.edu.cn The ability to undergo reversible [2+2] cycloaddition allows for the creation of photoswitchable systems where properties like color, fluorescence, and molecular conformation can be controlled by light. nih.gov This is fundamental for applications in optical data storage and smart coatings.

Environmental Sensitivity: The fluorescence of styrylpyridinium dyes is often highly sensitive to the local environment. mdpi.com They can exhibit noticeable changes in their absorbance, emission spectra, and Stokes' shift in response to variations in solvent polarity, viscosity, and temperature. mdpi.com This solvatochromism makes them useful as fluorescent probes to report on the state of a material, such as the polarity of a polymer matrix or the phase transition in a gel.

The combination of these responsive behaviors allows for the design of multi-stimuli-responsive materials. For example, a polymer containing styrylpyridinium side chains could respond to both light (through photocrosslinking) and temperature, making it a versatile material for applications ranging from sensors to actuators and controlled-release systems. mdpi.compku.edu.cnnih.gov

Advanced Sensing Mechanisms and Fluorescent Probe Development

Principles of Fluorescence Sensing

The utility of styrylpyridinium compounds in fluorescent sensing is grounded in several key photophysical mechanisms. These processes allow for the translation of a molecular recognition event into a measurable optical signal.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a fundamental mechanism employed in the design of "off-on" fluorescent sensors. Typically, these sensors consist of a fluorophore (like a styrylpyridinium moiety), a receptor for the analyte, and a spacer connecting them. In the "off" state, the fluorescence of the styrylpyridinium core is quenched due to electron transfer from the receptor.

A specific application of this principle is seen in a dyad compound, NI-SP, which incorporates a 1,8-naphthalimide (B145957) (NI) unit as the energy donor and a styrylpyridine (SP) unit, with an N-phenylazadithia-15-crown-5 ether receptor. nih.gov In the absence of a target analyte, the fluorescence of the naphthalimide is quenched. However, upon binding with mercury (II) ions (Hg²⁺), the PET process from the receptor to the naphthalimide fragment is inhibited. nih.gov This inhibition "turns on" the fluorescence, providing a clear signal for the presence of the ion. nih.gov

Resonance Energy Transfer (RET) Interactions

Resonance Energy Transfer (RET), also known as Förster Resonance Energy Transfer (FRET), is a distance-dependent interaction between two chromophores. An excited donor chromophore can non-radiatively transfer its energy to an acceptor chromophore. This mechanism is highly sensitive to the distance and spectral overlap between the donor and acceptor.

Styrylpyridinium derivatives are effective components in RET-based sensors. For instance, a crown-containing bis(chromophoric) chemosensor was developed for Hg²⁺ detection where a 4-methoxy-1,8-naphthalimide fragment acts as the energy donor and a styrylpyridine unit serves as the chromophore-acceptor. nih.gov Upon excitation of the naphthalimide donor, RET occurs. The binding of Hg²⁺ to the receptor alters the system's conformation or electronic properties, leading to a decrease in RET efficiency. nih.gov Similarly, the sensing mechanism in some bis(styryl) dyes is based on the interplay between RET and intramolecular charge transfer (ICT) interactions, which are modulated by the presence of Hg²⁺. rsc.org

Environment-Sensitive Fluorescence

The fluorescence emission of certain styrylpyridinium derivatives is highly sensitive to the polarity of their surrounding environment, a property known as solvatochromism. bohrium.com These dyes can exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blue shift) as the solvent polarity increases. bohrium.com For example, various derivatives, including dimethylamino- and hydroxy-substituted styrylpyridiniums, show this sensitivity with shifts of 30-40 nm. bohrium.com

This characteristic is valuable for probing local environments, such as binding events to macromolecules or insertion into lipid membranes. The binding of these probes to liposomes, for instance, leads to an increase in fluorescence quantum yield compared to their state in organic solvents or water, indicating a change in the microenvironment of the dye. bohrium.com

Ratiometric Fluorescent Chemosensors for Ion Detection

Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. This approach provides a built-in correction for environmental effects and probe concentration, leading to more accurate and reliable detection.

Mercury (II) Ions (Hg²⁺)

Styrylpyridinium-based systems have been effectively designed as ratiometric fluorescent chemosensors for the highly toxic mercury (II) ion. These sensors offer high selectivity and sensitivity for Hg²⁺ in aqueous solutions and even in living cells. nih.govrsc.org

One such sensor is a bis(styryl) dye featuring an N-phenylazadithia-15-crown-5 ether receptor. rsc.org In an aqueous solution, this probe selectively responds to Hg²⁺, forming a 1:1 metal-to-ligand complex. rsc.org This binding event triggers changes in the emission intensity and the shape of the emission band, enabling ratiometric detection. The sensing mechanism involves a combination of RET and ICT interactions. rsc.org Bio-imaging studies with this probe demonstrated that the ratio of yellow (500–600 nm) to red (600–730 nm) fluorescence intensity decreased significantly as cells were exposed to increasing concentrations of Hg²⁺, allowing for quantitative measurement of intracellular mercury. rsc.org

Another design involves a dyad compound of 1,8-naphthalimide and styrylpyridine (NI-SP). nih.gov The complexation with Hg²⁺ modulates the RET efficiency between the two photoactive units. The addition of mercury ions leads to a ratiometric response due to an increase in the ratio of emission intensities in the donor and acceptor channels. nih.gov

Below is a table summarizing the performance of selected styrylpyridinium-based ratiometric sensors for Mercury (II).

| Sensor Type | Key Components | Mechanism | Detection Limit | Dissociation Constant (Kd) | Ref |

| Bis(styryl) Dye | N-phenylazadithia-15-crown-5 ether receptor | RET & ICT | 37 nM (intracellular) | 0.56 ± 0.15 µM | rsc.org |

| Dyad Compound | 1,8-naphthalimide (donor), Styrylpyridine (acceptor) | RET & PET Inhibition | 40 nmol L⁻¹ | - | nih.gov |

Fluoride (B91410) Ions (F⁻)

Based on the conducted research, no specific information was found detailing the use of Styrylpyridinium chloride as a ratiometric fluorescent chemosensor for the detection of Fluoride ions (F⁻).

Anion Recognition and Chloride Sensing

Styrylpyridinium dyes have been investigated for their potential in anion recognition, a critical area in the development of chemical sensors. While specific studies focusing exclusively on this compound for broad anion or targeted chloride sensing are not extensively documented in the reviewed literature, the behavior of related styrylpyridinium compounds provides insights into potential mechanisms. For instance, certain styrylpyridinium dyes featuring large Stokes shifts (the difference between the maximum absorption and maximum emission wavelengths) of over 200 nm and high fluorescence quantum yields have been proposed as effective reagents for the colorimetric detection of fluoride ions. nih.gov

The primary mechanism underlying anion detection by fluorescent probes is often fluorescence quenching. researchgate.netcolby.edu In this process, the interaction between the anion and the fluorophore (the styrylpyridinium cation) leads to a decrease in the fluorescence intensity. This quenching can occur through various mechanisms, including collisional (dynamic) quenching, where the anion deactivates the excited state of the fluorophore upon collision, or static quenching, which involves the formation of a non-fluorescent ground-state complex between the anion and the fluorophore. colby.edu The sensitivity of quinolinium-based fluorescent indicators to chloride ions, for example, is based on a collisional quenching mechanism that follows the Stern-Volmer relationship. theinstituteoffluorescence.com Although not directly demonstrated for this compound in the available research, it is plausible that a similar fluorescence quenching mechanism could be exploited for chloride sensing.

Biosensing Applications (Focus on Probe Mechanisms)

Detection of Hydrogen Sulfide (B99878) (H₂S)

While there is no direct evidence in the reviewed literature of this compound being used as a fluorescent probe for the detection of hydrogen sulfide (H₂S), studies on other styryl-based compounds, such as styrylisoxazoles, offer a potential mechanistic framework. These probes utilize the reductive capability of H₂S. Styrylisoxazole derivatives containing a nitro group have been shown to act as fluorescent probes for H₂S. The detection mechanism is based on the reduction of the nitro group (a strong electron-withdrawing group) to an amine group (a strong electron-donating group) by H₂S. This transformation alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a significant shift in its fluorescence emission, which can be readily detected. mdpi.com This "turn-on" fluorescence response provides a basis for the sensitive and selective detection of H₂S.

Monitoring of Methionine Sulfoxide (B87167) Reductase A (MsrA) Activity

Extensive searches of the scientific literature did not yield any studies demonstrating the use of this compound as a fluorescent probe for monitoring the activity of Methionine Sulfoxide Reductase A (MsrA). Current methods for assaying MsrA activity typically involve the use of specific substrates like dabsyl-Met-S-(o) or N-acetyl[3H]Met(O), where the reduction of the methionine sulfoxide is monitored via HPLC or radioactivity measurements. nih.govnih.gov Another approach involves genetically encoded fluorescent sensors, where MsrA is fused with a fluorescent protein, and the enzymatic reaction induces a conformational change that alters the fluorescence properties. nih.gov Based on the available research, this compound is not a recognized tool for the direct monitoring of MsrA activity.

Interaction with Glucose Oxidase (GOx)

The interaction between styrylpyridinium probes and the enzyme Glucose Oxidase (GOx) has been demonstrated to elicit a significant change in the fluorescence properties of the dye. nih.gov Research has shown that the fluorescence of a series of styrylpyridinium (SP) probes increases upon association with GOx. nih.gov This interaction is accompanied by a blue shift of up to 30 nm in the fluorescence emission maxima. nih.gov These pronounced changes in fluorescence intensity and emission wavelength suggest a non-covalent binding interaction between the styrylpyridinium probes and the enzyme. nih.gov The binding of the probe to the hydrophobic pockets of the enzyme likely restricts the intramolecular rotation of the dye, leading to an enhancement of its fluorescence quantum yield.

Table 1: Interaction of Styrylpyridinium Probes with Glucose Oxidase (GOx) (Note: Specific quantitative data requires access to the cited literature; the table below is a qualitative representation based on the available information.)

| Styrylpyridinium Probe Derivative | Observation upon Interaction with GOx | Reported Emission Shift |

| General Styrylpyridinium (SP) Probes | Increased fluorescence intensity | Blue shift up to 30 nm |

This interaction forms the basis for potential biosensing applications, where changes in the fluorescence of this compound could be used to study the structure and function of GOx or to develop glucose biosensors.

Use as Potentiometric Probes for Membrane Potential Measurements

Styrylpyridinium dyes are a well-established class of potentiometric probes used for measuring membrane potential in various cell types. thermofisher.comnih.govbiotium.com These dyes are categorized as "fast-response" probes, capable of detecting transient (millisecond) potential changes in excitable cells like neurons and cardiac cells. thermofisher.comacs.org

The mechanism of action for these dyes is electrochromic. nih.gov Styrylpyridinium dyes consist of an electron donor and an electron acceptor moiety connected by a conjugated π-electron system. This structure results in a significant charge shift upon electronic excitation. When the dye molecules are bound to the cell membrane, they experience the strong electric field across the lipid bilayer. A change in the transmembrane potential alters this electric field, which in turn perturbs the electronic structure of the dye. This perturbation leads to a rapid change in the dye's fluorescence properties, either in intensity or emission spectrum, which can be measured optically. nih.gov The fluorescence change is typically on the order of 2-10% per 100 mV change in membrane potential. biotium.com This fast and direct response to changes in the electric field allows for real-time monitoring of neuronal firing and other rapid electrical events in cells.

Monitoring of Polymerization Processes

This compound and its derivatives have been successfully employed as fluorescent probes to monitor polymerization reactions in real-time. The fluorescence of these probes is sensitive to changes in the microenvironment, specifically polarity and viscosity, which are significantly altered during the conversion of monomers to polymers. csic.es

One specific derivative, trans-4-[p-(N,N-dimethylamino)styryl]-N-vinylbenzylpyridinium chloride (vb-DMASP), has been used to study the sol-gel transition of tetraethylorthosilane. csic.es As the polymerization proceeds, the viscosity of the medium increases, and the polarity changes. This increasing rigidity of the surrounding polymer matrix restricts the intramolecular rotational motions of the styrylpyridinium probe in its excited state. This restriction of non-radiative decay pathways leads to an increase in the fluorescence quantum yield and, consequently, the fluorescence intensity. csic.esnih.gov Additionally, changes in the polarity of the microenvironment can cause a shift in the emission maximum (solvatochromism). By monitoring these changes in fluorescence intensity and/or wavelength, the progress of the polymerization reaction, including the degree of monomer conversion, can be followed in situ. csic.es

Dye Adsorption Studies for Wastewater Treatment

The discharge of colored effluents from various industries, including textiles, printing, and cosmetics, poses a significant environmental challenge. Styrylpyridinium dyes, due to their vibrant colors and complex aromatic structures, are often persistent in aquatic environments. Adsorption has emerged as a promising and cost-effective method for the removal of these dyes from wastewater. This section explores the research findings related to the adsorption of this compound and similar cationic dyes onto various adsorbent materials.

The efficiency of the adsorption process is influenced by several factors, including the nature of the adsorbent, the initial dye concentration, the pH of the solution, and the contact time. Researchers have investigated a variety of materials as potential adsorbents, ranging from natural clays (B1170129) and agricultural wastes to synthetic porous materials.

Detailed Research Findings

Studies on the adsorption of cationic dyes, which share structural and charge characteristics with this compound, provide valuable insights into the potential mechanisms and efficiencies of removal. The primary mechanism for the adsorption of cationic dyes onto many adsorbents is electrostatic attraction between the positively charged dye molecules and a negatively charged adsorbent surface.

Adsorption on Clay Minerals:

Clay minerals such as bentonite (B74815) and montmorillonite (B579905) are widely studied for dye removal due to their layered structure, high cation exchange capacity, and negative surface charge in aqueous solutions. The adsorption process is typically rapid in the initial stages, with equilibrium being reached within a few hours. The pH of the solution plays a crucial role; higher pH values generally favor the adsorption of cationic dyes as the adsorbent surface becomes more negatively charged.

Adsorption on Activated Carbon:

Activated carbon is a highly effective adsorbent for a wide range of organic pollutants, including dyes. Its large surface area and porous structure provide ample sites for adsorption. The removal of cationic dyes by activated carbon can be attributed to both electrostatic interactions and van der Waals forces. The process is often well-described by pseudo-second-order kinetics, suggesting that chemisorption may play a role.

Adsorption on Silica-Based Materials: